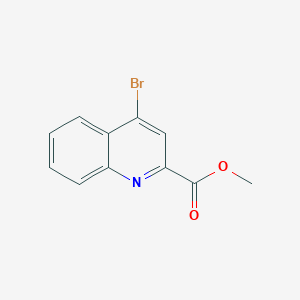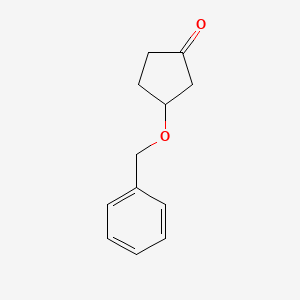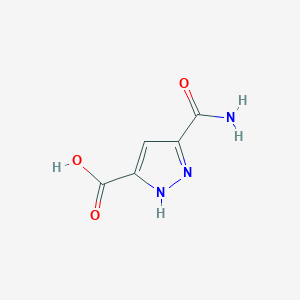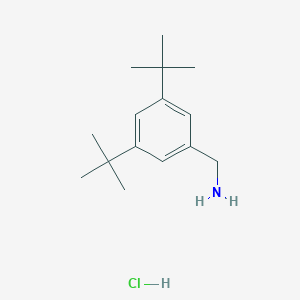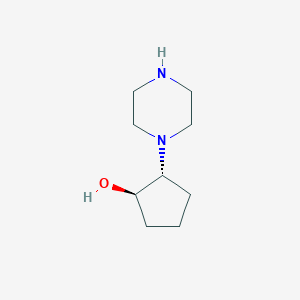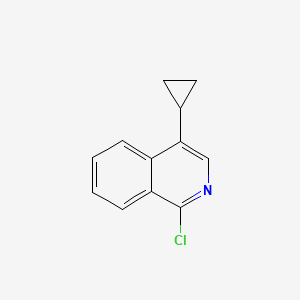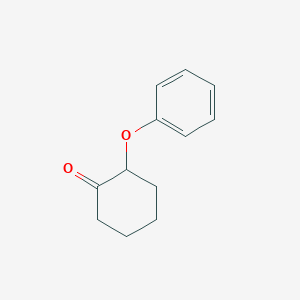
2-Phenoxycyclohexanone
Overview
Description
2-Phenoxycyclohexanone is a chemical compound with the CAS Number: 14004-19-4 . It has a molecular weight of 190.24 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI Code of 2-Phenoxycyclohexanone is 1S/C12H14O2/c13-11-8-4-5-9-12 (11)14-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 . The InChI key is BKZGSYYAKPEVPE-UHFFFAOYSA-N .Chemical Reactions Analysis
The Leuckart reaction of 2-phenoxycyclohexanone with some secondary amines has been shown to give mixtures containing 71—77% of the cis-isomer . The stereochemistry and mechanisms involved in this reaction are discussed in the paper .Physical And Chemical Properties Analysis
2-Phenoxycyclohexanone is a powder at room temperature . It has a melting point of 65-66 degrees Celsius .Scientific Research Applications
1. Catalytic Hydrogenation
2-Phenoxycyclohexanone, through its derivatives, plays a crucial role in catalytic hydrogenation processes. Wang et al. (2011) discuss the selective hydrogenation of phenol to cyclohexanone, an important intermediate in polyamide manufacture, using a Pd@carbon nitride catalyst. This process achieves high conversion and selectivity under mild conditions, demonstrating 2-phenoxycyclohexanone's significance in industrial chemical production (Wang et al., 2011).
2. Organic Synthesis
The Grignard reaction with 2-phenoxycyclohexanone oximes, as investigated by Takehisa et al. (1976), highlights its application in organic synthesis. This reaction pathway leads to the production of aniline and 2-phenoxycyclohexanone, demonstrating its utility in complex organic compound synthesis (Takehisa et al., 1976).
3. Analytical Chemistry
In analytical chemistry, 2-phenoxycyclohexanone derivatives are used in extraction and pre-concentration of various compounds. Marlow and Hurtubise (2004) discuss using liquid-liquid-liquid microextraction (LLLME) to extract phenol and hydroxyl polycyclic aromatic hydrocarbon metabolites, showcasing its relevance in analytical methods for environmental and biochemical analysis (Marlow & Hurtubise, 2004).
4. Green Chemistry
In the field of green chemistry, Liao et al. (2013) describe an iodine-catalyzed method for forming 2-arylsulfanylphenols from thiols and cyclohexanones. This novel method, using cyclohexanones as a phenol source, exemplifies the innovative application of 2-phenoxycyclohexanone derivatives in eco-friendly chemical processes (Liao et al., 2013).
5. Petrochemical and Polymer Industries
The conversion of lignin-derived phenols to cyclohexanols, as investigated by Liu et al. (2017), highlights the application of 2-phenoxycyclohexanone in the petrochemical and polymer industries. This process is crucial for producing important feedstocks for polymers, spices, and medicines, demonstrating its industrial significance (Liu et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-phenoxycyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZGSYYAKPEVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294234 | |
| Record name | 2-phenoxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxycyclohexanone | |
CAS RN |
14004-19-4 | |
| Record name | NSC95384 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenoxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


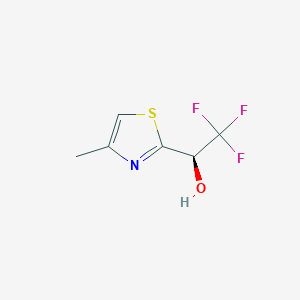
![1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid](/img/structure/B3378201.png)

![sodium 2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoate](/img/structure/B3378218.png)
![2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B3378224.png)
